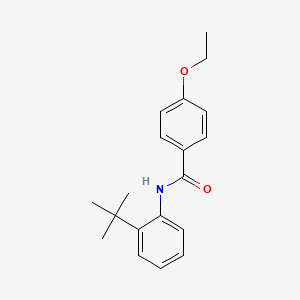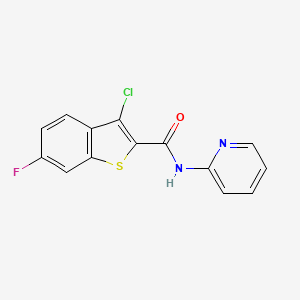![molecular formula C17H17N3O3 B5786211 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)
2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as DEPOP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DEPOP belongs to the family of oxadiazole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activities. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a promising cancer treatment modality.
Mécanisme D'action
The exact mechanism of action of 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed that this compound exerts its biological activities by binding to specific cellular targets and modulating their functions. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of several bacterial and fungal strains. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its diverse biological activities, which make it a promising candidate for a range of scientific research applications. Additionally, this compound is relatively easy to synthesize and has a high yield. However, this compound also has some limitations for lab experiments. For example, this compound is not very soluble in water, which can limit its use in certain applications. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to investigate the use of this compound as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its cellular targets. Finally, studies are needed to investigate the potential toxicities and side effects of this compound, which will be important for its eventual clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound exhibits a range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activities. This compound has also been investigated for its potential use as a fluorescent probe and as a photosensitizer in photodynamic therapy. While this compound has several advantages for lab experiments, it also has some limitations, including its limited solubility in water and limited in vivo studies. Future research on this compound will be important for identifying its potential therapeutic applications and for understanding its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a multi-step process that involves the reaction of 3,4-diethoxybenzohydrazide with pyridine-2-carbaldehyde and triethylorthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with phosphorus oxychloride and subsequently with sodium azide to yield the final product, this compound. The overall yield of this synthesis method is approximately 35%.
Propriétés
IUPAC Name |
5-(3,4-diethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-21-14-9-8-12(11-15(14)22-4-2)17-19-16(20-23-17)13-7-5-6-10-18-13/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWFVDPYFRBWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)



![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)



